Isovaleronitrile

Catalog No.
S601752
CAS No.
625-28-5
M.F
C5H9N
M. Wt
83.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isovaleronitrile

CAS Number

625-28-5

Product Name

Isovaleronitrile

IUPAC Name

3-methylbutanenitrile

Molecular Formula

C5H9N

Molecular Weight

83.13 g/mol

InChI

InChI=1S/C5H9N/c1-5(2)3-4-6/h5H,3H2,1-2H3

InChI Key

QHDRKFYEGYYIIK-UHFFFAOYSA-N

SMILES

CC(C)CC#N

Synonyms

iso(VL), isovaleronitrile

Canonical SMILES

CC(C)CC#N

Herbivore-Induced Plant Volatiles (HIPVs)

    Specific Scientific Field: Bioscience, Biotechnology, and Biochemistry.

    Summary of the Application: Isovaleronitrile is a volatile compound that is co-induced with its precursor, l-leucine, by herbivory in the common evening primrose.

    Methods of Application or Experimental Procedures: The volatile emission of isovaleronitrile was studied using gas chromatography/mass spectrometry, chemical synthesis, and incorporation assays using deuterium-labeled l-leucine.

    Results or Outcomes: Behavioral assays revealed that the predatory blue shield bug showed a strong preference for herbivore-infested leaves, their volatiles, and isovaleronitrile in laboratory conditions.

Synthesis of Arylacetonitrilase

Electrolysis of Leucine

Isovaleronitrile, also known as 3-methylbutanenitrile, is an aliphatic nitrile characterized by the chemical formula C5H9NC_5H_9N and a molecular weight of 99.13 g/mol. This compound consists of a 2-methylpropane backbone with a cyano group (-C≡N) attached at the first carbon position. Isovaleronitrile is a colorless to pale yellow liquid with a pungent odor, and it is soluble in organic solvents such as ethanol and ether, but only sparingly soluble in water . It is recognized for its role as a plant metabolite and can be found in various natural sources, including certain fruits and vegetables .

Currently, there is no extensive research on the specific mechanism of action of isovaleronitrile in biological systems.

Isovaleronitrile is a flammable liquid and should be handled with care. It is considered a mild irritant and can be harmful upon inhalation, ingestion, or skin contact.

  • Acute Toxicity: Data on the specific toxicity of isovaleronitrile is limited. However, due to its structural similarity to other nitriles, it is likely to be moderately toxic.
  • Chronic Toxicity: No data available on chronic effects of isovaleronitrile exposure.
  • Flammability: Flammable liquid with a flash point below 37.8 °C (100 °F).
  • Reactivity: Can react violently with strong oxidizing agents.
Typical of nitriles:

  • Hydrolysis: Isovaleronitrile can undergo hydrolysis to form isovaleric acid when treated with water in the presence of an acid or base catalyst.
  • Reduction: The cyano group can be reduced to an amine or aldehyde using reducing agents such as lithium aluminum hydride or borane.
  • Oxidation: Isovaleronitrile can be oxidized to form carboxylic acids or other functional groups depending on the conditions used .

These reactions highlight the compound's versatility in organic synthesis and its potential utility in various chemical transformations.

Isovaleronitrile has been studied for its biological activity, particularly its role as a plant metabolite. Some research suggests that it may have antimicrobial properties, although specific mechanisms and efficacy against various pathogens require further investigation. Additionally, nitriles like isovaleronitrile are often involved in metabolic pathways that can influence plant growth and development .

Several methods exist for synthesizing isovaleronitrile:

  • From Isovaleric Acid: Isovaleric acid can be converted to isovaleronitrile via dehydration followed by the introduction of a cyano group using reagents like phosphorus pentoxide.
  • By Nitrilation: The nitrilation of 3-methylbutanol using sodium cyanide in the presence of a catalyst can yield isovaleronitrile.
  • Enzymatic Synthesis: Recent studies have explored enzymatic methods for synthesizing nitriles, which may offer high yields and specificity under mild conditions .

These methods reflect the compound's accessibility for research and industrial applications.

Isovaleronitrile finds applications across various fields:

  • Flavoring Agent: Due to its pungent odor, it is used in small quantities as a flavoring agent in food products.
  • Chemical Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research: In biochemical research, it is utilized to study metabolic pathways involving nitriles and their derivatives .

Isovaleronitrile shares structural similarities with several other nitriles. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
AcetonitrileC2H3NC_2H_3NSmaller molecular size; commonly used as a solvent.
ValeronitrileC5H11NC_5H_{11}NOne carbon longer than isovaleronitrile; used similarly as an intermediate.
ButyronitrileC4H7NC_4H_7NUsed in organic synthesis; one carbon shorter than isovaleronitrile.

Isovaleronitrile's uniqueness lies in its specific branching structure, which influences its physical properties and reactivity compared to linear or less branched nitriles like acetonitrile or butyronitrile. Its distinct flavor profile also differentiates it from other similar compounds, making it valuable in flavoring applications .

XLogP3

1.1

Boiling Point

127.5 °C

LogP

1.07 (LogP)

Melting Point

-101.0 °C

UNII

N2G72X091L

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

625-28-5

Wikipedia

Isovaleronitrile

General Manufacturing Information

Butanenitrile, 3-methyl-: INACTIVE

Dates

Modify: 2023-08-15

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